

Technical Guide: 17:0-16:1 PG-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 17:0-16:1 PG-d5

Cat. No.: B15141123

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **17:0-16:1 PG-d5**, a deuterated phosphatidylglycerol, detailing its molecular properties, primary applications, and relevant biological context. This document is intended for professionals in lipidomics, mass spectrometry, and drug development who utilize stable isotope-labeled lipids in their research.

Molecular Profile

17:0-16:1 PG-d5, systematically named 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt), is a synthetic, deuterated glycerophospholipid. The "d5" designation indicates that five hydrogen atoms on the glycerol head group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based lipid analysis.

Quantitative Data Summary

The key molecular and physical properties of **17:0-16:1 PG-d5** are summarized in the table below for easy reference.

Property	Value	References
Full Chemical Name	1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt)	[1]
Molecular Formula	C39H69D5NaO10P	
Molecular Weight	761.99 g/mol	[2]
Exact Mass	761.5231 Da	[3]
CAS Number	2342575-72-6	[1]

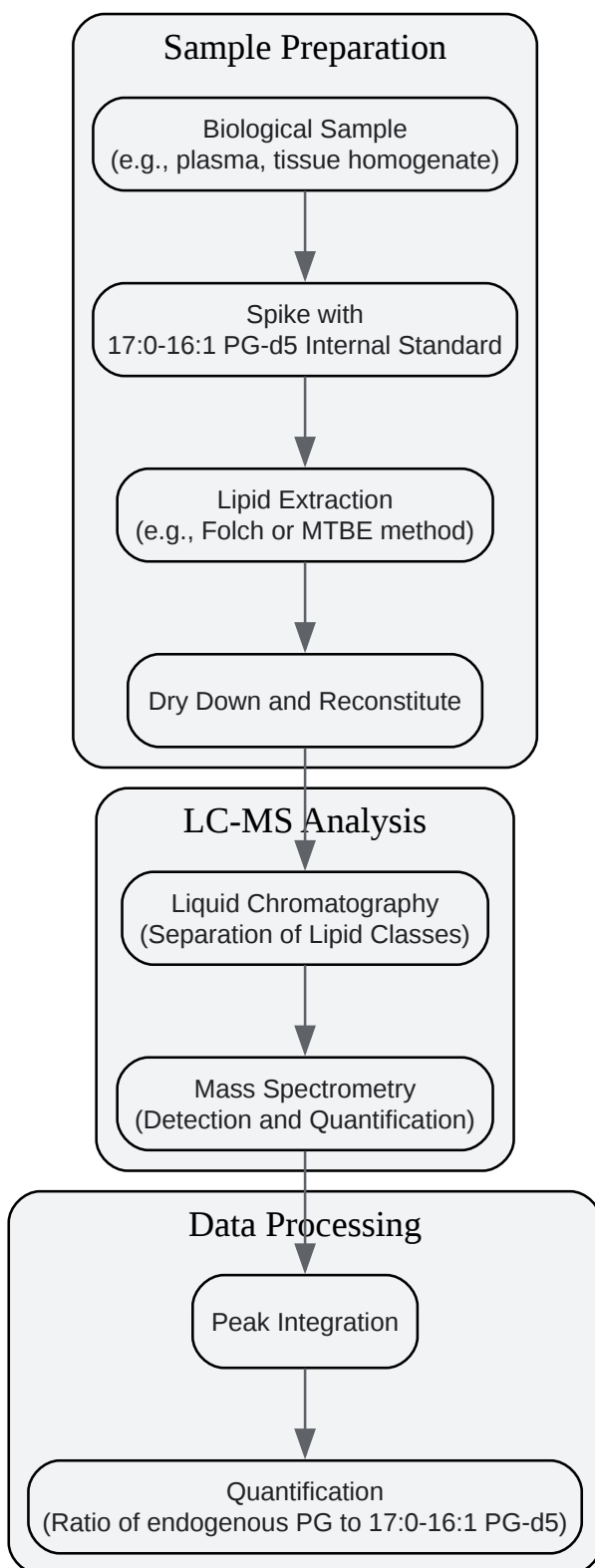
Core Application: Internal Standard in Lipidomics

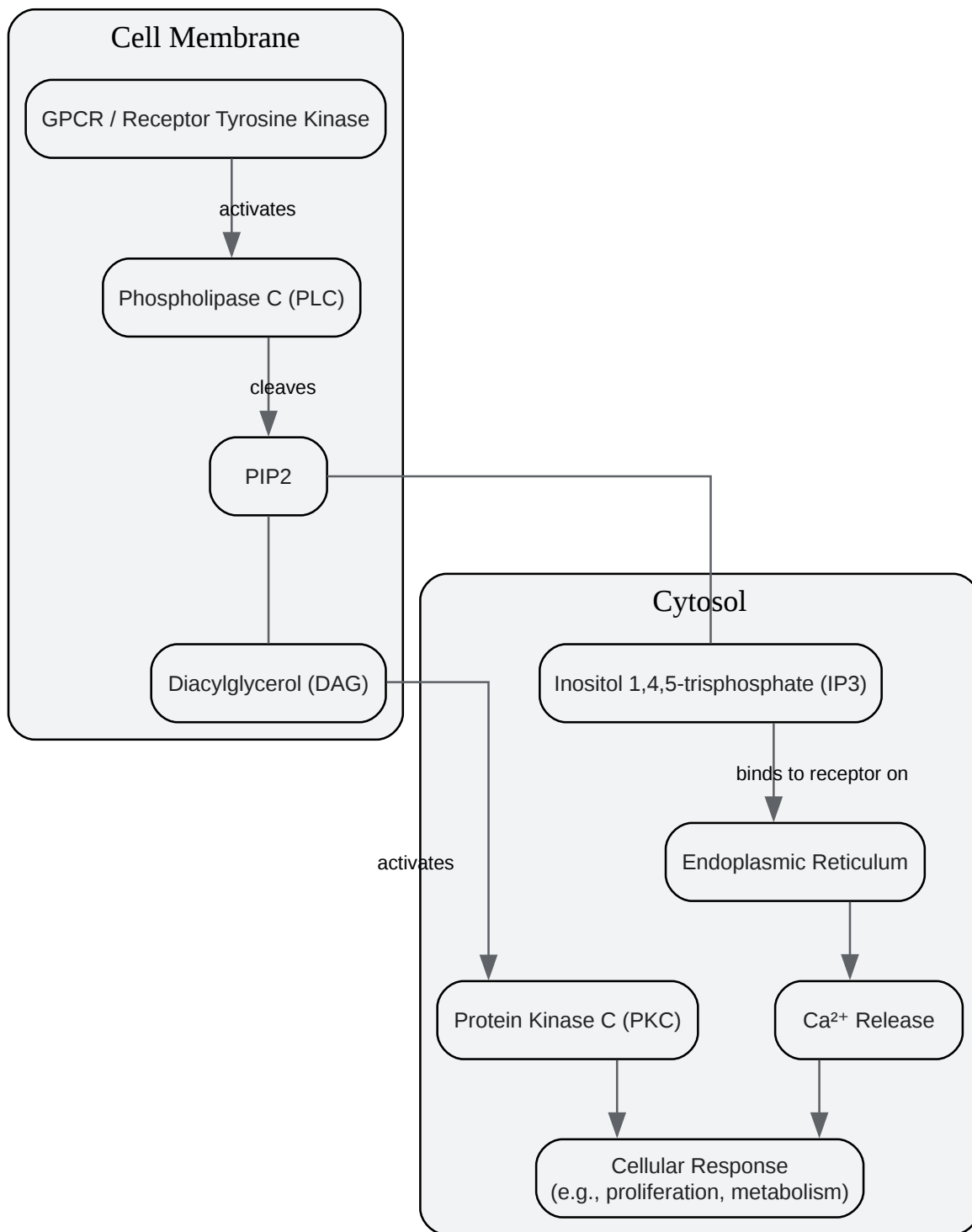
The primary application of **17:0-16:1 PG-d5** is as an internal standard for the quantitative analysis of phosphatidylglycerols (PGs) and other lipid species in biological samples using mass spectrometry.[4][5] Its deuteration provides a distinct mass shift from its endogenous, non-deuterated counterparts, allowing for precise quantification without interfering with the measurement of the target analytes.

Stable isotope-labeled internal standards are crucial for correcting variations in sample extraction, processing, and instrument response, thereby ensuring the accuracy and reproducibility of lipidomic data.[6] **17:0-16:1 PG-d5** is a component of commercially available internal standard mixtures, such as UltimateSPLASH™ ONE, which are designed for comprehensive lipidomic profiling.[4][7]

Experimental Workflow for Lipid Quantification

The general workflow for using **17:0-16:1 PG-d5** as an internal standard in a lipidomics experiment is outlined below. This process typically involves lipid extraction from a biological sample, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).





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- To cite this document: BenchChem. [Technical Guide: 17:0-16:1 PG-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15141123#17-0-16-1-pg-d5-molecular-weight>]

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